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Abstract

This document provides a comprehensive guide to the analytical quantification of 6-
(Methylamino)nicotinic acid. As a key intermediate or potential impurity in pharmaceutical
development, its accurate measurement is critical for quality control, pharmacokinetic studies,
and regulatory compliance. This guide details robust methodologies using High-Performance
Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS), designed to meet the rigorous standards of the
pharmaceutical industry. We delve into the causality behind experimental choices, provide
step-by-step protocols, and outline validation strategies in accordance with ICH guidelines to
ensure data integrity and reliability.

Introduction and Physicochemical Profile

6-(Methylamino)nicotinic acid is a substituted pyridinecarboxylic acid, a derivative of nicotinic
acid (Vitamin B3). The accurate quantification of this compound is essential, whether it is an
active pharmaceutical ingredient (API), a metabolite, or a process impurity. The choice of an
analytical method depends on the required sensitivity, selectivity, and the sample matrix.

A foundational understanding of the analyte's properties is the first step in developing a robust
analytical method.
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Table 1: Physicochemical Properties of 6-(Methylamino)nicotinic Acid

Property Value Source
Molecular Formula C7HsN20:2 [1]
Molecular Weight 152.15 g/mol [1]
CAS Number 262296-02-6 [1]
~4.5 (carboxylic acid), ~2.5 Predicted based on nicotinic

Predicted pKa o ) )
(pyridine nitrogen) acid structure

o Must be determined
UV Molar Absorptivity )
experimentally.

Must be determined
Solubilt experimentally in relevant
olubility
solvents (e.g., water, methanol,

acetonitrile).

Causality Behind the Science: The acidic carboxylic acid group and the basic pyridine ring and
amino group mean the compound's charge state is pH-dependent. This is a critical factor for
developing chromatographic separations and liquid-liquid or solid-phase extraction procedures.
For instance, at a pH below its pKa, the compound will be more retained on a reverse-phase
HPLC column.

Recommended Analytical Methodologies

We present two primary methods for the quantification of 6-(Methylamino)nicotinic acid. The
choice between HPLC-UV and LC-MS/MS is dictated by the application's requirements for
sensitivity and specificity.

High-Performance Liquid Chromatography with UV
Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique ideal for quantifying higher concentration
samples, such as in drug substance purity assessments or formulation assays.[2] The method
relies on the analyte's ability to absorb ultraviolet light.
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Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase)
that passes through a column packed with a stationary phase. The differential partitioning of
the analyte between the two phases results in its separation from other components. A UV
detector measures the absorbance of the analyte as it elutes from the column, and the
resulting peak area is proportional to its concentration. For nicotinic acid derivatives, a
detection wavelength is typically set around 260-262 nm.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as quantifying trace levels in
complex biological matrices (e.g., plasma, urine) or identifying impurities, LC-MS/MS is the gold
standard.[2][4]

Principle of Operation: Following HPLC separation, the analyte is ionized (typically via
electrospray ionization - ESI) and enters the mass spectrometer. In a triple quadrupole
instrument, the first quadrupole (Q1) selects the protonated molecular ion ([M+H]*) of the
analyte. This precursor ion is then fragmented in the second quadrupole (Q2, collision cell).
The third quadrupole (Q3) selects a specific, characteristic fragment ion. This highly specific
precursor-to-product ion transition is monitored, a technique known as Multiple Reaction
Monitoring (MRM), which provides exceptional selectivity and sensitivity, minimizing matrix
interference.[4][5]

Method Validation Strategy (ICH Q2(R1)/Q2(R2))

All analytical methods must be validated to ensure they are fit for their intended purpose.[6][7]
Validation demonstrates that the method is reliable, reproducible, and accurate for the analyte
in question. The International Council for Harmonisation (ICH) guidelines provide a framework
for this process.[8][9]

Table 2: Key Validation Parameters for a Quantitative Assay
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Typical Acceptance

Parameter Purpose .
Criteria
) Peak purity analysis (for
To ensure the signal measured ] ]
) HPLC-UV), no interfering
is from the analyte only, ]
o ) ) peaks at the analyte's retention
Specificity without interference from o
) ) N time in blank samples. For LC-
matrix components, impurities, .
) MS/MS, multiple MRM
or degradation products. N o ]
transitions can confirm identity.
To demonstrate a proportional _ o
) ) Correlation coefficient (r2) =
relationship between analyte o
) ) ] ) 0.995. A minimum of 5
Linearity concentration and instrument _ ]
] concentration levels is
response over a defined
recommended.[8]
range.
% Recovery of spiked samples
To measure the closeness of typically within 98.0% - 102.0%
Accuracy the test results to the true for drug substance and 90.0%
value. - 110.0% for biological
samples.
To assess the degree of
scatter between a series of Relative Standard Deviation
o measurements. Evaluated at (RSD) < 2% for drug
Precision

repeatability (intra-day) and
intermediate precision (inter-

day) levels.

substance, < 15% for

bioanalysis.

Limit of Detection (LOD)

The lowest amount of analyte
that can be detected but not

necessarily quantified.

Signal-to-Noise ratio (S/N) of
~3:1.

Limit of Quantification (LOQ)

The lowest amount of analyte
that can be quantified with
acceptable precision and

accuracy.

Signal-to-Noise ratio (S/N) of
~10:1.

Robustness

To measure the method's
capacity to remain unaffected

by small, deliberate variations

RSD of results should remain

within acceptable limits.
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Experimental Protocols
Protocol 1: Quantification by HPLC-UV

This protocol is designed for the quantification of 6-(Methylamino)nicotinic acid in a drug

substance or formulated product.

Workflow Diagram: HPLC-UV Analysis
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Caption: Workflow for quantification of 6-(Methylamino)nicotinic acid by HPLC-UV.
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Step-by-Step Methodology:

e Preparation of Solutions:

Mobile Phase: Prepare a solution of 20 mM potassium phosphate buffer, adjust pH to 3.0
with phosphoric acid. Filter through a 0.45 pm filter. The final mobile phase could be a mix
like Acetonitrile:Buffer (20:80 v/v). Rationale: A buffered mobile phase at pH 3.0 ensures
the carboxylic acid is protonated, leading to consistent retention on a C18 column.

Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a good starting point.

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 6-
(Methylamino)nicotinic acid reference standard into a 10 mL volumetric flask. Dissolve
and dilute to volume with the diluent.

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100
pg/mL) by serially diluting the stock solution with the diluent.

e Sample Preparation:

o

o

[e]

Accurately weigh the sample (drug substance or ground tablets) to obtain a theoretical
concentration of ~50 pg/mL of the analyte after dilution.

Transfer to a suitable volumetric flask, add diluent to about 70% of the volume, sonicate
for 15 minutes to dissolve, then dilute to volume.

Filter the final solution through a 0.45 um syringe filter into an HPLC vial.

o Chromatographic Conditions:

[¢]

[e]

[e]

HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 4.6 x 150 mm, 5
pum).[10]

Mobile Phase: Isocratic elution with Acetonitrile:20mM Phosphate Buffer pH 3.0 (20:80
vIv).
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Flow Rate: 1.0 mL/min.

[e]

o

Column Temperature: 30 °C.

[¢]

Detection Wavelength: 261 nm (Note: This should be confirmed by running a UV scan of
the analyte).[11]

[¢]

Injection Volume: 10 pL.

e Data Analysis:

[¢]

Inject the calibration standards to establish the standard curve.

[¢]

Inject the sample solutions.

[e]

Integrate the peak area of 6-(Methylamino)nicotinic acid.

Calculate the concentration in the sample using the linear regression equation from the

o

calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is tailored for the sensitive quantification of 6-(Methylamino)nicotinic acid in

human plasma.

Workflow Diagram: LC-MS/MS Bioanalysis

Sample Preparation LC-MS/MS System

( =~ - ~C - - e O - O )

Click to download full resolution via product page
Caption: Bioanalytical workflow for 6-(Methylamino)nicotinic acid using LC-MS/MS.

Step-by-Step Methodology:
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e Preparation of Solutions:

Mobile Phase A: 0.1% Formic Acid in Water.

o

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in the
protonation of the analyte, which is essential for positive mode electrospray ionization
(ESI+).[4]

o Internal Standard (1S): A stable isotope-labeled version of the analyte (6-
(Methylamino)nicotinic acid-d3) is ideal. If unavailable, a structurally similar compound
like 6-Methylnicotinic acid can be used.[12] Prepare a stock solution in methanol.

o Standard Stock Solution (1 mg/mL): As described in Protocol 1.

o Calibration Standards: Prepare calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000
ng/mL) by spiking the stock solution into blank human plasma.

o Sample Preparation (Protein Precipitation):[5][13]

o To 100 pL of plasma sample (or standard/QC), add 10 uL of the Internal Standard working
solution.

o Add 300 pL of cold acetonitrile to precipitate proteins.

o Vortex for 1 minute.

o Centrifuge at 10,000 x g for 10 minutes at 4 °C.

o Carefully transfer the supernatant to a clean tube.

o Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
o Reconstitute the residue in 100 pL of Mobile Phase A. Vortex to mix.

o Transfer to an autosampler vial for analysis.

e LC-MS/MS Conditions:
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o LC System: Waters ACQUITY UPLC or equivalent.
o MS System: Sciex APl 4000 or equivalent triple quadrupole mass spectrometer.[4]

o Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7
pum).

o Column Temperature: 40 °C.
o Flow Rate: 0.4 mL/min.

o Injection Volume: 5 pL.

o Gradient Elution:

0.0-0.5min: 5% B

0.5 -2.5 min: 5% to 95% B

2.5-3.0min: 95% B

3.0 -3.1 min: 95% to 5% B

3.1 - 4.0 min: 5% B (Re-equilibration)
o Mass Spectrometer Settings (to be optimized):
= |onization Mode: Electrospray lonization, Positive (ESI+).
» MRM Transitions (Hypothetical):
= 6-(Methylamino)nicotinic acid: Q1: 153.1 -> Q3: 108.1 (Loss of COOH)
» [nternal Standard (e.g., 6-Methylnicotinic acid): Q1: 138.1 -> Q3: 92.0[12]

» Key Parameters: Optimize declustering potential (DP), collision energy (CE), and
collision cell exit potential (CXP) for maximum signal intensity.

o Data Analysis:

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20223714/
https://www.benchchem.com/product/b1602985?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21265114/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

[e]

Integrate the peak areas for the analyte and the internal standard.

o

Calculate the Peak Area Ratio (Analyte Area / IS Area).

[¢]

Generate a calibration curve by plotting the Peak Area Ratio against the concentration of
the standards using a weighted (1/x?) linear regression.

[¢]

Determine the concentration of the analyte in the unknown samples from the calibration
curve.

Summary of Method Performance (Expected)

The following table summarizes the expected performance characteristics of the described
methods. Actual values must be determined during method validation.

Table 3: Expected Performance Characteristics

Parameter HPLC-UV LC-MSIMS

Typical Range 1-100 pg/mL 1-1000 ng/mL

LOQ ~0.5 pg/mL ~1 ng/mL[10]

Precision (%RSD) <2% <15%

Accuracy (%Recovery) 98.0% - 102.0% 85.0% - 115.0%

Primary Application Purity, Assay Bioanalysis, Trace Impurity
Conclusion

The analytical methods detailed in this document provide robust and reliable frameworks for
the quantification of 6-(Methylamino)nicotinic acid. The HPLC-UV method offers a
straightforward approach for routine quality control and assay purposes. For applications
demanding the highest levels of sensitivity and selectivity, particularly in complex biological
fluids, the LC-MS/MS method is superior. Adherence to the principles of method validation
outlined by the ICH is mandatory to ensure the generation of high-quality, defensible data in a
regulated drug development environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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